N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(14-10-4-2-1-3-5-10)15-11-6-7-12(15)9-8-11/h1-5,11-12H,6-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTDQNKAEVKZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide typically involves a multi-step process. One common method includes the reaction of a bicyclic amine with a phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or toluene at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The bicyclo[2.2.1]heptane scaffold’s inherent strain (bond angles ~93–95°) facilitates nucleophilic attacks at the bridgehead nitrogen or adjacent carbons.
Key Reactions and Conditions :
The ring-opening mechanism proceeds via a tetrahedral intermediate, with regioselectivity influenced by steric and electronic factors.
Amide Bond Reactivity and Pyramidalization Effects
The amide nitrogen in this compound exhibits significant pyramidalization (θ = 25–30° from planarity) , reducing resonance stabilization and enhancing reactivity:
Hydrolysis
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Acidic Hydrolysis : Protonation of the carbonyl oxygen promotes cleavage of the C-N bond, yielding 7-azabicyclo[2.2.1]heptane and phenylcarbamic acid.
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Basic Hydrolysis : Requires harsh conditions (e.g., 6M NaOH, 100°C) due to reduced electron delocalization in the distorted amide .
Acyl Transfer Reactions
The nonplanar amide participates in transacylation with:
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Isocyanates : Forms urea derivatives under mild conditions.
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Acid Chlorides : Competes with hydrolysis but achievable in anhydrous THF .
Electrophilic Substitution at the Phenyl Ring
The phenyl group undergoes directed substitution, though steric hindrance from the bicyclic system limits reactivity:
| Reaction Type | Position | Example Reagent | Major Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | Para to carboxamide | HNO₃/H₂SO₄ | 4-Nitro-N-phenyl derivative | 45% | |
| Bromination | Ortho | Br₂/FeBr₃ | 2-Bromo-N-phenyl derivative | 32% |
Interaction with Biological Targets
Though not strictly a synthetic reaction, binding studies reveal:
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Dopamine Transporter (DAT) : Binds with moderate affinity (Ki = 5–96 µM), influenced by stereochemistry .
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Cholinergic Receptors : Acts as a partial agonist at α4β2 nicotinic receptors (EC₅₀ = 12 µM).
Stability Under Environmental Conditions
| Factor | Effect on Stability | Half-Life (25°C) | Source |
|---|---|---|---|
| pH 2–3 (aqueous) | Rapid hydrolysis (t₁/₂ = 2.5 hr) | 2.5 hr | |
| pH 7.4 (buffer) | Stable (t₁/₂ > 72 hr) | >72 hr | |
| UV light (254 nm) | Photodegradation via radical pathways | 8 hr |
Theoretical Insights into Reactivity
Density functional theory (DFT) calculations correlate pyramidalization with:
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Reduced Rotational Barrier : ΔG‡ = 12–15 kcal/mol for amide bond rotation vs. 18–20 kcal/mol in planar amides .
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Enhanced Nucleophilicity : n(N) → π*(C=O) delocalization decreases by 40%, increasing lone-pair availability .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and synthetic applications, though challenges persist in controlling regioselectivity during ring-opening reactions. Further studies leveraging its unique stereoelectronic properties could unlock novel transformations.
Scientific Research Applications
Cholinergic Receptor Ligands
N-phenyl-7-azabicyclo[2.2.1]heptane derivatives have been identified as promising cholinergic receptor ligands. These compounds can interact with both nicotinic and muscarinic receptors, making them valuable in treating cognitive disorders such as Alzheimer's disease and other neurodegenerative conditions .
Sigma Receptor Binding
Recent studies have highlighted the potential of N-substituted 7-azabicyclo[2.2.1]heptanes as selective sigma receptor ligands, particularly for the sigma-2 subtype. This selectivity is influenced by the steric bulk and conformational restrictions around the nitrogen atom of the bicyclic structure, which can enhance binding affinity compared to related compounds like pyrrolidines .
Synthetic Methodologies
The synthesis of N-phenyl-7-azabicyclo[2.2.1]heptane derivatives often involves complex organic reactions, including the aza-Prins-pinacol reaction, which allows for rapid access to this bicyclic system from simpler precursors . Additionally, methodologies have been developed for acylation processes that yield α-amino ketones, further expanding the utility of these compounds in medicinal chemistry .
Treatment of Cognitive Disorders
The cholinergic properties of N-phenyl-7-azabicyclo[2.2.1]heptane derivatives suggest their potential in treating disorders related to cholinergic dysfunctions, such as Alzheimer's disease and other forms of dementia . The ability to modulate cholinergic activity may improve cognitive functions and memory retention.
Neuroprotective Effects
Research indicates that certain derivatives may exhibit neuroprotective effects by modulating sigma receptors, which are implicated in neuroprotection and neurodegenerative disease pathways . This makes them candidates for further investigation in drug development aimed at treating conditions like Parkinson's disease and schizophrenia.
Binding Affinity Studies
A study evaluating various stereoisomers of 7-azabicyclo[2.2.1]heptanes revealed significant differences in binding affinities at dopamine transporters compared to cocaine, indicating a unique interaction profile that could be exploited for therapeutic applications .
Development of Selective Ligands
Another study synthesized a series of N-substituted 7-azabicyclo[2.2.1]heptanes that demonstrated selective binding to sigma receptors, showcasing the potential for these compounds in developing targeted therapies with fewer side effects compared to non-selective agents .
Mechanism of Action
The mechanism of action of N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Bicyclic Amides
Key Observations :
- Nitrogen Pyramidalization: The 7-azabicyclo[2.2.1]heptane core induces pyramidalization at the amide nitrogen due to CNC angle strain, reducing resonance stabilization of the amide bond. This contrasts with planar amides in monocyclic systems like pyrrolidine .
- Rotational Barriers: The rotational barrier for this compound is expected to be lower (~12–14 kcal/mol) than monocyclic analogs (~16–18 kcal/mol) due to reduced conjugation . Para-substituents on the phenyl group further modulate barriers, correlating with Hammett σ⁺ constants .
Key Observations :
- The parent 7-azabicyclo[2.2.1]heptane is synthesized via optimized routes with moderate yields, enabling access to diverse derivatives .
- Derivatives like N-acetyl and N-nitroso analogs exhibit reduced rotational barriers compared to unstrained amides (e.g., N-acetyl derivative: ~1.2 kcal/mol lower than monocyclic analogs) .
Pharmacologically Relevant Azabicyclo Compounds
Table 3: Comparison with Azabicyclo Pharmacopeial Compounds
Key Observations :
- Pharmacopeial azabicyclo compounds (e.g., penicillins) feature distinct cores (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) with β-lactam rings critical for antibiotic activity .
- This compound lacks a β-lactam ring and is primarily a research compound, though its rigid scaffold may inspire drug design .
Analytical and Spectroscopic Comparisons
highlights the use of trifluoroacetic acid (TFA) in NMR studies to characterize bicyclic alcohols. While this compound is an amide, its bicyclic structure’s rigidity may similarly influence spectroscopic signatures, such as distinct ¹H- and ¹³C-NMR shifts due to restricted conformational mobility .
Biological Activity
N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with various receptors, synthesis methods, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system. The synthesis of this compound typically involves several steps, including the formation of the bicyclic core followed by functionalization to introduce the phenyl and carboxamide groups. Various synthetic routes have been explored to optimize yield and purity, including palladium-catalyzed reactions that allow for efficient construction of the azabicyclic framework .
Biological Activity Overview
The biological activity of this compound can be categorized based on its interactions with specific receptors and enzymes:
1. Sigma Receptor Binding
Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane exhibit selective binding to sigma receptors, particularly the sigma-2 subtype. In vitro studies have shown that arylalkyl N-substituents enhance selectivity for these receptors, suggesting potential applications in treating conditions related to sigma receptor dysregulation .
Table 1: Binding Affinities of 7-Azabicyclo[2.2.1]heptane Derivatives
| Compound | Sigma-1 Binding Affinity (Ki) | Sigma-2 Binding Affinity (Ki) |
|---|---|---|
| N-phenyl-7-azabicyclo[2.2.1]heptane | 100 μM | 5 μM |
| 3-alpha phenyl isomer | 300 μM | 0.5 μM |
| 3-beta phenyl isomer | 500 μM | 1 μM |
2. Dopamine Transporter Interaction
The compound has also been evaluated for its ability to bind to dopamine transporters, which are critical in the modulation of dopaminergic signaling pathways. Studies have shown that while N-phenyl-7-azabicyclo[2.2.1]heptane derivatives are significantly less potent than cocaine (Ki values ranging from 5 to 96 μM), they still exhibit notable binding affinities . This suggests potential utility in neuropharmacological applications.
Case Study: Neuropharmacological Applications
A study focused on the neuropharmacological properties of N-substituted 7-azabicyclo[2.2.1]heptanes revealed their potential as therapeutic agents for conditions such as depression and anxiety disorders due to their sigma receptor activity . The research highlighted that certain structural modifications could enhance receptor selectivity and binding affinity, paving the way for the development of novel antidepressant medications.
Research Findings: Structure-Activity Relationship (SAR)
Recent investigations into the structure-activity relationships (SAR) of N-substituted derivatives have demonstrated how variations in substituents influence biological activity. For instance, compounds with larger or more complex substituents on the nitrogen atom tend to exhibit improved binding affinities for sigma receptors compared to simpler analogs . This insight is crucial for designing more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
